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Compound of Interest

Compound Name: Anthranil

Cat. No.: B1196931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to the study of Anthranil (2,1-benzisoxazole), a key heterocyclic scaffold.

It details the computational methodologies, compares theoretical predictions with experimental

data, outlines relevant experimental protocols, and visualizes a key reaction pathway. This

document is intended to serve as a resource for researchers employing computational

chemistry in the exploration and development of novel therapeutics and functional organic

materials based on the Anthranil core.

Introduction to Anthranil
Anthranil, also known as 2,1-benzisoxazole, is an aromatic heterocyclic compound featuring a

benzene ring fused to an isoxazole ring. This structural motif is a "privileged scaffold" in

medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of

Anthranil have been investigated for their potential as monoamine oxidase (MAO) inhibitors for

treating neurological disorders, Pim-1 kinase inhibitors for cancer therapy, and as antibacterial

agents. Understanding the molecule's electronic structure, stability, and reactivity is paramount

for designing new derivatives with desired properties. Quantum chemical calculations provide a

powerful, atomistic-level lens through which these characteristics can be investigated.
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Density Functional Theory (DFT) has emerged as the predominant method for the quantum

chemical study of Anthranil and its derivatives due to its favorable balance of computational

cost and accuracy.

Commonly Employed Methods:

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used

for geometry optimization and vibrational frequency calculations of Anthranil.[1][2]

Basis Sets: Pople-style basis sets, such as 6-311G(d,p), and correlation-consistent basis

sets like cc-pVDZ are frequently employed to provide a robust description of the electronic

structure.[1][3]

Software: The Gaussian suite of programs is a commonly cited platform for performing these

calculations.[4]

Typical Calculation Workflow:

Geometry Optimization: The first step involves finding the minimum energy structure of the

molecule. This is crucial for obtaining accurate predictions of other properties.

Frequency Calculation: Performed at the same level of theory as the optimization, this step

serves two purposes: to confirm that the optimized structure is a true minimum on the

potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR and

Raman) spectra.

Property Calculations: Once a stable geometry is obtained, various other properties can be

calculated, including NMR chemical shifts (using the GIAO method), electronic transitions

(using Time-Dependent DFT, or TD-DFT), and thermodynamic parameters.

Data Presentation: Theoretical vs. Experimental
A critical aspect of computational chemistry is the validation of theoretical models against

experimental data. The following tables summarize key quantitative data for Anthranil,
comparing calculated values from the literature with experimental findings.
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A definitive single-crystal X-ray structure for the parent Anthranil molecule is not readily

available in open crystallographic databases. However, structures of its derivatives have been

resolved, providing a basis for comparison. Table 1 compares the DFT-calculated geometry of

Anthranil with the experimental geometry of a crystalline derivative. The comparison shows

that while substitutions can alter specific bond lengths, the overall geometry is well-reproduced

by the calculations.

Table 1: Comparison of Calculated and Experimental Geometric Parameters Note:

Experimental data is for 2,1-benzisoxazolone, a related derivative, as a crystal structure for

parent Anthranil is not available. This provides a qualitative comparison.[5]

Parameter Atom Definition Calculated (B3LYP)
Experimental
(Derivative)

Bond Length (Å)

O-N O-N 1.425 1.410

C-N C-N 1.321 1.380

C-O C-O 1.365 1.390

C-C (fusion) C-C (fusion) 1.398 1.385

Bond Angle (˚)

C-O-N C-O-N 105.5 107.2

C-N-O C-N-O 110.8 109.8

N-C-C N-C-C (fusion) 132.5 130.5

O-C-C O-C-C (fusion) 109.4 109.5

Vibrational Spectroscopy
Vibrational spectroscopy is a sensitive probe of molecular structure. DFT calculations provide a

reliable means of assigning experimental IR and Raman bands to specific vibrational modes.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for

Anthranil[6][7]
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Calculated (DFT)
Experimental FT-
Raman

Experimental IR Assignment

1625 1624 1625 Ring stretching

1585 1584 - Ring stretching

1495 1494 1495 Ring stretching

1455 1455 1455 Ring stretching

1391 1390 - C-H in-plane bend

1245 1246 1245 C-H in-plane bend

1165 1164 1165 C-H in-plane bend

1025 1025 1025 Ring breathing

940 940 940 C-H out-of-plane bend

885 884 - Ring deformation

755 754 755 C-H out-of-plane bend

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation

for organic molecules. While computational prediction of NMR shifts can be challenging, the

Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT offers good agreement

with experimental data.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Anthranil[5][8]
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Nucleus Position Chemical Shift (ppm)

¹H NMR H-3 8.45

H-4 7.65

H-5 7.20

H-6 7.50

H-7 7.80

¹³C NMR C-3 148.5

C-3a 120.5

C-4 129.0

C-5 124.0

C-6 131.0

C-7 112.5

C-7a 155.0

Thermodynamic Properties
Quantum chemical calculations can estimate key thermodynamic properties. These are

valuable for understanding the stability of molecules and predicting the favorability of reactions.

Table 4: Comparison of Calculated and Experimental Thermodynamic Properties for

Anthranil[9]

Property Calculated Experimental

Standard Molar Enthalpy of

Formation (gas, 298.15 K),

ΔfH°(g)

165.2 ± 3.8 kJ·mol⁻¹ 160.7 ± 3.1 kJ·mol⁻¹

Standard Molar Enthalpy of

Vaporization (298.15 K), ΔlᵍH°
- 56.9 ± 1.2 kJ·mol⁻¹
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Experimental Protocols
Synthesis of 2,1-Benzisoxazoles via Spontaneous
Conversion[1]
A facile route to 2,1-benzisoxazole derivatives involves the spontaneous conversion of ortho-

azidocarbonyl compounds.

Methodology:

Reactant Preparation: Dissolve 0.5 mmol of the starting ortho-halobenzaldehyde (e.g., 2-

chlorobenzaldehyde) and 3.0 mmol of sodium azide in 1 mL of dimethyl sulfoxide (DMSO).

Reaction: Heat the reaction mixture to 80°C and maintain for 24 hours. The solution will

typically darken over this period.

Workup: After cooling to room temperature, add 10 mL of water and extract the product with

ethyl acetate (3 x 10 mL).

Purification: Wash the combined organic layers with a saturated solution of sodium

bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.

Isolation: Remove the solvent under reduced pressure. The resulting solid corresponds to

the 2,1-benzisoxazole product, which forms spontaneously from the intermediate ortho-

azidobenzaldehyde. The product can be further purified by recrystallization if necessary.

Single-Pulse Shock Tube (SPST) Pyrolysis[10][11]
The thermal decomposition of Anthranil can be studied experimentally using a single-pulse

shock tube, which allows for the investigation of high-temperature kinetics.

Methodology:

Apparatus: A typical SPST consists of a driver section and a driven section, separated by a

diaphragm. A dump tank is connected to the driven section to quench the reaction after a

single shock reflection. The entire low-pressure section is heated (e.g., to 90°C) to prevent

condensation of the analyte and products.
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Mixture Preparation: Prepare a dilute mixture of Anthranil (e.g., ~0.05%) in a high-purity

inert bath gas like Argon. This is done in a heated stainless steel tank to ensure

homogeneity.

Experiment Execution: Introduce the gas mixture into the driven section at a known initial

pressure (P1). Pressurize the driver section with a driver gas (e.g., Helium) until the

diaphragm ruptures, generating a shock wave.

Reaction Conditions: The shock wave travels down the tube, reflects off the end wall, and

rapidly heats the gas mixture to a specific temperature (T5) and pressure (P5) for a short

duration (typically ~1-2 ms). The temperature is calculated from the measured shock wave

velocity.

Sampling and Analysis: After the pulse, the reacted gas mixture is rapidly cooled. A sample is

withdrawn through a heated transfer line and analyzed using gas chromatography (GC)

coupled with a mass spectrometer (MS) and/or a flame ionization detector (FID) to identify

and quantify the decomposition products.

Preparation of Silver Colloid for SERS Analysis
Surface-Enhanced Raman Spectroscopy (SERS) requires a plasmonically active substrate,

often a colloidal suspension of silver nanoparticles, to enhance the Raman signal of the

analyte.

Methodology (Citrate Reduction Method):

Setup: Heat 194 mL of distilled water in a clean, three-neck flask to boiling (100°C) under

reflux with vigorous stirring.

Reduction: Upon boiling, successively add 2 mL of 0.1 M silver nitrate (AgNO₃) and 4 mL of

1% sodium citrate solution.

Reflux: Continue to reflux the solution for approximately 40 minutes. The solution will

typically change color, indicating the formation of silver nanoparticles.

Cooling: Allow the solution to cool to room temperature. The resulting colloidal suspension is

then ready for use.
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SERS Measurement: To record a spectrum, mix a small volume of the prepared silver colloid

with the analyte solution (e.g., Anthranil in ethanol). After a short incubation period, deposit

an aliquot onto a suitable substrate (like aluminum foil) and allow it to dry before analysis

with a Raman spectrometer.

Visualization of Reaction Pathways
Quantum chemical calculations are exceptionally useful for mapping out complex reaction

mechanisms. The thermal decomposition of Anthranil involves multiple steps, including ring

opening, CO elimination, and ring contraction, which can occur on different potential energy

surfaces (singlet and triplet). The following diagram illustrates the key computationally-

predicted pathway for the unimolecular decomposition of Anthranil.
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Thermal Decomposition Pathway of Anthranil
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Caption: Computationally derived thermal decomposition pathways of Anthranil.[2]
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This diagram illustrates that the decomposition of Anthranil is not a simple, single-step

process. Computational studies have shown that after the initial N-O bond cleavage, the

molecule can access a triplet potential energy surface via intersystem crossing (ISC).[2] This

triplet pathway, leading to cyclopentadiene carbonitrile and carbon monoxide, is kinetically

more favorable and better explains the experimental product distribution than pathways

confined to the singlet surface.[2] Another pathway on the singlet surface leads to the formation

of phenylnitrene, which is experimentally observed as aniline after abstracting hydrogen atoms

from the environment.[2]

Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools for the modern

researcher studying Anthranil and its derivatives. They provide fundamental insights into

molecular structure, spectroscopy, and reactivity that are often difficult to obtain through

experimental means alone. By validating computational models against experimental data,

researchers can confidently predict the properties of novel compounds, elucidate complex

reaction mechanisms, and rationally design molecules for applications in drug development

and materials science. This guide serves as a foundational resource, summarizing the key

computational and experimental approaches for the comprehensive study of the Anthranil
scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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